1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione
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Overview
Description
“1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 882081-32-5. It has a molecular weight of 254.63 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7ClN2O4/c11-7-2-1-6 (5-8 (7)13 (16)17)12-9 (14)3-4-10 (12)15/h1-2,5H,3-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrole and pyrrolidine analogs have been studied for their diverse biological and medicinal importance .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 254.63 .Scientific Research Applications
Enzyme Inhibition
Pyrrolidine diones have been synthesized and tested as inhibitors for various enzymes. For example, a study by Nolan et al. (1997) explored a series of substituted pyrrolidine diones as inhibitors of type 2 5α-reductase, an enzyme relevant in the context of androgen-related diseases such as benign prostatic hyperplasia. The study identified potent inhibitors within the series, demonstrating the potential of pyrrolidine diones in therapeutic applications (Nolan et al., 1997).
Photoluminescent Materials
Pyrrolidine dione derivatives have been used in the synthesis of photoluminescent materials. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing pyrrolidine dione units that exhibit strong photoluminescence, indicating their potential use in electronic applications such as organic light-emitting diodes (OLEDs) (Beyerlein & Tieke, 2000).
Corrosion Inhibition
In the field of materials science, pyrrolidine diones have been evaluated for their effectiveness as corrosion inhibitors. Zarrouk et al. (2015) investigated new pyrrolidine dione derivatives for their inhibitory action against carbon steel corrosion in hydrochloric acid medium, finding them to be effective. This highlights the compound's potential in protecting industrial materials from corrosion (Zarrouk et al., 2015).
Organic Synthesis and Medicinal Chemistry
Pyrrolidine diones serve as key intermediates in organic synthesis, including the synthesis of complex molecules with potential medicinal applications. For instance, Angelov et al. (2023) reported on the synthesis of a pyrrolidine dione derivative with moderate antibacterial activity, illustrating the role of such compounds in the development of new antibacterial agents (Angelov et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPYGFLAYVWEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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